3-CMC vs. 4-CMC and 4-CEC – Cytotoxicity and Oxidative Stress in Cholinergic Neuronal Model
In a comparative neurotoxicity study using NG108-15 neuroblastoma × glioma cells differentiated to a cholinergic phenotype, 4-chloro-substituted cathinones exhibited markedly greater cytotoxicity than 3-chloro analogs. Compounds with chlorine at the para-position (4-CMC, 4-CEC) caused significant cell viability loss at concentrations ≥100 μM, whereas 3-CMC and ethcathinone required concentrations ≥500 μM to produce significant effects [1]. At 100 μM, 4-CEC demonstrated lysosomal integrity of 50% relative to control compared to 4-CMC at 80%, indicating that N-alkyl chain length further modulates toxicity within the 4-chloro series [1].
| Evidence Dimension | Cytotoxicity threshold (concentration at which significant cell viability loss occurs) in NG108-15 cholinergic neuronal model |
|---|---|
| Target Compound Data | ≥500 μM (3-CMC) |
| Comparator Or Baseline | ≥100 μM (4-CMC and 4-CEC) |
| Quantified Difference | 3-CMC requires approximately 5-fold higher concentration to induce significant cytotoxicity compared to 4-chloro-substituted analogs |
| Conditions | NG108-15 neuroblastoma × glioma cells differentiated to cholinergic phenotype via serum-starved medium with forskolin (30 μM) and retinoic acid (10 μM); 24 h exposure; lysosomal integrity assessed by neutral red uptake assay |
Why This Matters
This 5-fold difference in cytotoxic threshold directly informs risk assessment for handling protocols and establishes that 3-CMC is not toxicologically equivalent to its 4-chloro isomer, with implications for occupational safety documentation and regulatory classification.
- [1] RCAAP. Neurotoxicity Evaluation of Four Structurally Similar Synthetic Cathinones in a Cholinergic Neuronal Model: a Comparative Analysis. Scientific Letters. 2024. View Source
